Pcsk9-IN-24

Description

Properties

Molecular Formula |

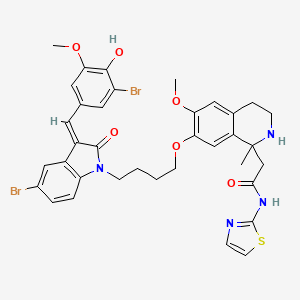

C36H36Br2N4O6S |

|---|---|

Molecular Weight |

812.6 g/mol |

IUPAC Name |

2-[7-[4-[(3Z)-5-bromo-3-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-oxoindol-1-yl]butoxy]-6-methoxy-1-methyl-3,4-dihydro-2H-isoquinolin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C36H36Br2N4O6S/c1-36(20-32(43)41-35-39-10-13-49-35)26-19-30(29(46-2)17-22(26)8-9-40-36)48-12-5-4-11-42-28-7-6-23(37)18-24(28)25(34(42)45)14-21-15-27(38)33(44)31(16-21)47-3/h6-7,10,13-19,40,44H,4-5,8-9,11-12,20H2,1-3H3,(H,39,41,43)/b25-14- |

InChI Key |

CIRGDNJJYOJQCN-QFEZKATASA-N |

Isomeric SMILES |

CC1(C2=CC(=C(C=C2CCN1)OC)OCCCCN3C4=C(C=C(C=C4)Br)/C(=C/C5=CC(=C(C(=C5)Br)O)OC)/C3=O)CC(=O)NC6=NC=CS6 |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CCN1)OC)OCCCCN3C4=C(C=C(C=C4)Br)C(=CC5=CC(=C(C(=C5)Br)O)OC)C3=O)CC(=O)NC6=NC=CS6 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of PCSK9 Inhibitors: A Technical Guide

Note: No publicly available scientific literature or preclinical data could be identified for a specific molecule designated "Pcsk9-IN-24." Therefore, this document provides a comprehensive overview of the well-established mechanism of action for the general class of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors, drawing upon data from extensively studied and approved therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Preventing LDL Receptor Degradation

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2][3][4] Its primary function is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[5][6] This binding event initiates the internalization of the PCSK9-LDLR complex.[5][7]

Once inside the cell within an endosome, the presence of PCSK9 prevents the standard recycling of the LDLR back to the cell surface.[5][8] Instead, PCSK9 targets the receptor for degradation in the lysosome.[1][7][8] By promoting the destruction of LDLRs, PCSK9 effectively reduces the number of receptors available on the liver cell surface to clear LDL-C from the circulation, leading to higher plasma LDL-C levels.[1][2]

PCSK9 inhibitors, a class of therapeutic agents, function by disrupting the interaction between PCSK9 and the LDLR.[8] The most common strategy involves monoclonal antibodies that bind to circulating PCSK9, physically preventing it from attaching to the LDLR.[4][8] Other approaches, such as small interfering RNA (siRNA) therapies, work by inhibiting the synthesis of PCSK9 protein in the liver.[4][9] By blocking PCSK9's function, these inhibitors allow for the normal recycling of LDLRs to the hepatocyte surface, thereby increasing the clearance of LDL-C from the blood and significantly lowering plasma LDL-C concentrations.[2][8]

Quantitative Data on PCSK9 Inhibitor Activity

The following tables summarize key quantitative parameters for well-characterized PCSK9 inhibitors, providing insights into their binding affinity and efficacy.

Table 1: Binding Affinity of PCSK9 Inhibitors

| Inhibitor | Target | Method | Binding Affinity (KD) | Reference |

| Evolocumab | Human PCSK9 | In vitro | 4 pM | [10] |

Note: Data for specific small molecule inhibitors or compounds designated "this compound" is not publicly available. The data presented is for the approved monoclonal antibody, Evolocumab.

Table 2: In Vivo Efficacy of PCSK9 Inhibitors

| Inhibitor | Model | Dosage | LDL-C Reduction | Reference |

| Evolocumab | Human Clinical Trials | 140 mg every 2 weeks or 420 mg monthly | ~55-75% | [10][11] |

| Alirocumab | Human Clinical Trials | - | ~50-60% | [7][11] |

| Inclisiran | Human Clinical Trials | - | up to 56% | [12] |

| AT04A (vaccine) | Animal Models (PCSK9-deficient) | - | 53% (total cholesterol) | [] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of PCSK9 inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of an inhibitor to PCSK9.

Methodology:

-

Immobilization: Recombinant human PCSK9 protein is immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of the PCSK9 inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.

-

Association & Dissociation: The binding of the inhibitor to PCSK9 is monitored in real-time as a change in the refractive index, measured in response units (RU). This is followed by a dissociation phase where the running buffer flows over the chip, and the dissociation of the inhibitor is monitored.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD = kd/ka).

Cell-Based LDLR Degradation Assay

Objective: To assess the ability of a PCSK9 inhibitor to prevent PCSK9-mediated degradation of the LDLR in a cellular context.

Methodology:

-

Cell Culture: A human hepatocyte cell line (e.g., HepG2) is cultured in appropriate media.

-

Treatment: Cells are incubated with recombinant human PCSK9 in the presence or absence of varying concentrations of the PCSK9 inhibitor for a specified period (e.g., 4-6 hours).

-

Cell Lysis: After incubation, the cells are washed and lysed to extract total protein.

-

Western Blot Analysis: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the LDLR and a loading control (e.g., GAPDH or β-actin).

-

Quantification: The intensity of the LDLR band is quantified using densitometry and normalized to the loading control. A decrease in the LDLR band intensity in the presence of PCSK9, and its rescue by the inhibitor, indicates the inhibitor's efficacy.

In Vivo Efficacy in Animal Models

Objective: To evaluate the effect of a PCSK9 inhibitor on plasma LDL-C levels in a relevant animal model.

Methodology:

-

Animal Model: A suitable animal model is chosen, such as humanized PCSK9 transgenic mice or non-human primates, which express human PCSK9 and have a lipid profile more comparable to humans.

-

Dosing: The PCSK9 inhibitor is administered to the animals via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels. A control group receives a vehicle or a non-specific antibody.

-

Blood Sampling: Blood samples are collected at baseline and at multiple time points post-administration.

-

Lipid Analysis: Plasma is isolated from the blood samples, and total cholesterol and LDL-C levels are measured using standard enzymatic assays.

-

Data Analysis: The percentage change in LDL-C from baseline is calculated for each treatment group and compared to the control group to determine the in vivo efficacy of the inhibitor.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of PCSK9 inhibitors.

Caption: The signaling pathway of PCSK9 leading to LDLR degradation.

Caption: Mechanism of action of a PCSK9 inhibitor preventing LDLR binding.

Caption: Experimental workflow for a cell-based LDLR degradation assay.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PCSK9 - Wikipedia [en.wikipedia.org]

- 6. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Long-Term Efficacy and Tolerability of PCSK9 Targeted Therapy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Small Molecule PCSK9 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing a specific molecule designated "Pcsk9-IN-24." This guide therefore provides a comprehensive overview of the discovery and synthesis of small molecule Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors, a class of molecules to which a compound with such a designation would likely belong. The methodologies, data, and synthetic schemes presented are representative of the field and are based on publicly available research on various small molecule and peptide-based PCSK9 inhibitors.

Introduction: The Emergence of PCSK9 as a Key Therapeutic Target

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This reduction in LDLR density on the cell surface leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[1][2] The discovery of gain-of-function mutations in the PCSK9 gene leading to familial hypercholesterolemia, and loss-of-function mutations resulting in reduced LDL-C and a lower risk of cardiovascular disease, solidified PCSK9 as a prime therapeutic target.[3] While monoclonal antibodies and siRNA therapies have proven effective, the quest for orally bioavailable small molecule inhibitors continues to be a major focus of research and development.[2][3]

The PCSK9-LDLR Signaling Pathway and Mechanism of Inhibition

PCSK9 is primarily synthesized in the liver and secreted into the bloodstream.[2] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[4] This binding prevents the conformational changes in the LDLR that are necessary for its recycling back to the cell surface after internalizing LDL-C.[5] Instead, the PCSK9-LDLR complex is targeted to the lysosome for degradation.[5] Small molecule inhibitors aim to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR, thereby preserving the LDLR population on the hepatocyte surface and enhancing LDL-C clearance.[6]

Discovery of Small Molecule PCSK9 Inhibitors

The discovery of small molecule inhibitors of the PCSK9-LDLR interaction is challenging due to the large, flat, and featureless nature of the protein-protein interface.[6] The general workflow for discovering these inhibitors is outlined below.

Synthesis of a Representative Small Molecule PCSK9 Inhibitor

The synthesis of small molecule PCSK9 inhibitors can be complex, often involving multiple steps to construct intricate molecular scaffolds. The following is a generalized, hypothetical synthetic scheme inspired by publicly available information on the synthesis of complex macrocyclic peptide inhibitors like enlicitide.[7][8][9] This scheme is for illustrative purposes only and does not represent the synthesis of a specific, named compound.

The synthesis of complex macrocyclic peptides often involves a convergent approach, where key fragments are synthesized separately and then coupled together, followed by macrocyclization.

Scheme 1: Illustrative Convergent Synthesis of a Macrocyclic Peptide PCSK9 Inhibitor

-

Fragment A Synthesis: A multi-step synthesis of a non-canonical amino acid-containing peptide fragment.

-

Fragment B Synthesis: A multi-step synthesis of another peptide fragment, potentially containing a non-peptidic linker.

-

Fragment Coupling: Amide bond formation between Fragment A and Fragment B.

-

Macrocyclization: Ring-closing metathesis or macrolactamization to form the macrocyclic core.

-

Deprotection and Final Modification: Removal of protecting groups and any final chemical modifications.

For a detailed example, the synthesis of enlicitide decanoate involved the preparation of northern and southern fragments containing non-canonical amino acids, followed by their coupling and a subsequent ring-closing metathesis to form the macrocyclic structure.[7]

Quantitative Data for PCSK9 Inhibitors

The following tables summarize representative quantitative data for different classes of PCSK9 inhibitors. The values are illustrative and based on data reported for various compounds in the scientific literature.

Table 1: Representative In Vitro Potency of PCSK9 Inhibitors

| Compound Class | Assay Type | Target | Representative IC50/EC50 |

| Small Molecule | PCSK9-LDLR Binding (HTRF) | PCSK9-LDLR Interaction | 1 - 10 µM[1] |

| Small Molecule | Cellular LDL Uptake (HepG2) | LDLR Activity | 5 - 20 µM |

| Peptide-Based Inhibitor | PCSK9-LDLR Binding (ELISA) | PCSK9-LDLR Interaction | 10 - 100 nM |

| Adnectin (e.g., BMS-962476) | PCSK9-LDLR Binding | PCSK9-LDLR Interaction | <1 nM[10] |

| Monoclonal Antibody | PCSK9-LDLR Binding | PCSK9 | <1 nM |

Table 2: Representative Pharmacokinetic Properties of PCSK9 Inhibitors

| Compound Class | Administration | Half-life (t½) | Bioavailability |

| Small Molecule (Oral) | Oral | 2 - 12 hours | Variable (5 - 30%) |

| Peptide-Based Inhibitor (Oral) | Oral | 12 - 24 hours | Low (<10%) |

| Monoclonal Antibody (e.g., Evolocumab) | Subcutaneous | 11 - 17 days[11][12][13] | ~72%[11] |

| siRNA (e.g., Inclisiran) | Subcutaneous | Long-acting (6-month dosing) | High |

Experimental Protocols

PCSK9-LDLR Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a common high-throughput screening method to identify compounds that disrupt the PCSK9-LDLR interaction.

Materials:

-

Recombinant human PCSK9 protein

-

Recombinant human LDLR-EGF-A domain fused to a tag (e.g., His-tag)

-

Europium cryptate-labeled anti-PCSK9 antibody

-

XL665-labeled anti-His-tag antibody

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well low-volume white plates

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of test compounds in assay buffer.

-

In a 384-well plate, add 2 µL of test compound solution.

-

Add 4 µL of a solution containing recombinant human PCSK9 and the europium-labeled anti-PCSK9 antibody.

-

Add 4 µL of a solution containing the His-tagged LDLR-EGF-A domain and the XL665-labeled anti-His-tag antibody.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular LDL Uptake Assay

This assay measures the ability of a compound to enhance the uptake of LDL-C in a liver cell line, which is a functional consequence of PCSK9 inhibition.[5][14][15][16]

Materials:

-

HepG2 human hepatoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Recombinant human PCSK9 protein

-

Test compounds dissolved in DMSO

-

96-well black, clear-bottom plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells and incubate in serum-free medium for 24 hours to upregulate LDLR expression.

-

Treat the cells with test compounds at various concentrations in the presence of a fixed concentration of recombinant human PCSK9 for 4-16 hours.

-

Add DiI-LDL to each well and incubate for 2-4 hours at 37°C.

-

Wash the cells with PBS to remove unbound DiI-LDL.

-

Fix the cells with 4% paraformaldehyde.

-

Quantify the intracellular DiI-LDL fluorescence using a fluorescence plate reader or by imaging and analyzing the fluorescence intensity per cell.

-

Calculate the percent increase in LDL uptake relative to cells treated with PCSK9 alone.

-

Plot the percent increase in LDL uptake versus compound concentration to determine the EC50 value.

Conclusion and Future Perspectives

The development of small molecule PCSK9 inhibitors represents a significant advancement in the management of hypercholesterolemia, offering the potential for an oral alternative to injectable biologics. While challenges remain in identifying and optimizing compounds with desirable drug-like properties, ongoing research continues to yield promising candidates. The discovery and synthesis of these molecules require a multidisciplinary approach, integrating computational chemistry, high-throughput screening, complex organic synthesis, and a deep understanding of the underlying biology of PCSK9. Future efforts will likely focus on improving the oral bioavailability and pharmacokinetic profiles of small molecule inhibitors, as well as exploring novel mechanisms of PCSK9 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Item - Total Synthesis of Enlicitide Decanoate - American Chemical Society - Figshare [acs.figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pharmacologic profile of the Adnectin BMS-962476, a small protein biologic alternative to PCSK9 antibodies for low-density lipoprotein lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. citefactor.org [citefactor.org]

In-Depth Technical Guide: Binding Affinity of Small Molecule Inhibitors to PCSK9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding affinity of small molecule inhibitors to Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. Due to the limited public information on "Pcsk9-IN-24," this document will focus on a well-characterized small protein biologic inhibitor, BMS-962476 , as a representative example to illustrate the principles of binding affinity, experimental methodologies, and the underlying biological pathways.

Executive Summary

PCSK9 is a validated therapeutic target for lowering low-density lipoprotein cholesterol (LDL-C). Inhibition of the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) is a primary strategy for developing new hypercholesterolemia therapies. Small molecule inhibitors offer a promising alternative to monoclonal antibodies. This guide delves into the binding characteristics of BMS-962476, a potent small protein biologic inhibitor of PCSK9, detailing its high-affinity binding, the experimental methods used to quantify this interaction, and the relevant biological pathways.

Quantitative Binding Affinity of BMS-962476 to PCSK9

BMS-962476 is a pegylated polypeptide that demonstrates subnanomolar binding affinity to human PCSK9.[1][2] This high affinity is critical for its potent inhibition of the PCSK9-LDLR interaction. The binding affinity has been determined using various biophysical and biochemical assays.

| Inhibitor | Target | Assay Type | Affinity Metric | Value | Reference |

| BMS-962476 | Human PCSK9 | ELISA | EC50 | 31 nmol/L | [3] |

| BMS-962476 | Human PCSK9 | HTRF | IC50 | Subnanomolar | [1][4] |

| BMS-962476 | Human PCSK9 | Surface Plasmon Resonance (SPR) | KD | Subnanomolar | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of binding affinity. The following sections describe the principles of the key experiments used to characterize the interaction between small molecule inhibitors and PCSK9.

Enzyme-Linked Immunosorbent Assay (ELISA)

The ELISA-based binding assay is a common method to screen for and characterize inhibitors of the PCSK9-LDLR interaction.[5][6][7]

Principle: This assay measures the inhibition of the binding between recombinant PCSK9 and the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR.

Methodology:

-

Coating: A 96-well microplate is coated with the LDLR EGF-A domain.

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Incubation: Recombinant His-tagged PCSK9 is pre-incubated with the test compound (e.g., BMS-962476) for a specified period (e.g., 1 hour) at room temperature.

-

Binding: The PCSK9-inhibitor mixture is then added to the LDLR-coated plate and incubated to allow for the binding of non-inhibited PCSK9 to the LDLR.

-

Washing: The plate is washed to remove unbound PCSK9 and the inhibitor.

-

Detection: A horseradish peroxidase (HRP)-conjugated anti-His-tag antibody is added, which binds to the PCSK9 captured by the LDLR.

-

Signal Generation: A chemiluminescent HRP substrate is added, and the resulting signal is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a robust, high-throughput method for measuring protein-protein interactions and their inhibition.[4]

Principle: This assay utilizes Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore conjugated to the interacting partners.

Methodology:

-

Reagents:

-

GST-tagged PCSK9 labeled with a donor fluorophore (e.g., Europium cryptate).

-

Biotinylated LDLR-EGF-A domain labeled with an acceptor fluorophore (e.g., XL665) via streptavidin.

-

-

Reaction: The labeled PCSK9, labeled LDLR, and the test inhibitor (e.g., BMS-962476) are incubated together in a microplate.

-

Detection: The plate is read on an HTRF-compatible reader. If PCSK9 and LDLR are in close proximity (i.e., bound), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength.

-

Inhibition: In the presence of an inhibitor, the interaction is disrupted, leading to a decrease in the FRET signal. The IC50 value can be calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams were created using the DOT language.

PCSK9 Signaling Pathway and Inhibition

References

- 1. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic profile of the Adnectin BMS-962476, a small protein biologic alternative to PCSK9 antibodies for low-density lipoprotein lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

The Structure-Activity Relationship of Pcsk9-IN-24: An In-Depth Technical Guide to Autophagy-Mediated PCSK9 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, making it a prime therapeutic target for hypercholesterolemia and atherosclerotic cardiovascular disease. While monoclonal antibodies against PCSK9 have proven effective, there is a significant interest in the development of small-molecule inhibitors. Pcsk9-IN-24, also known as OY3, represents a novel approach to PCSK9 modulation through the use of autophagy-tethering compounds (ATTECs). This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound and its analogs, based on the foundational research in this area.

Core Concept: Autophagy-Tethering Compounds (ATTECs) for PCSK9 Degradation

This compound (OY3) is a first-in-class small molecule designed to induce the degradation of PCSK9 through the cellular autophagy pathway. ATTECs are bifunctional molecules that consist of a ligand that binds to the target protein (in this case, PCSK9) and a ligand that recruits components of the autophagy machinery, such as the microtubule-associated protein light chain 3 (LC3). By simultaneously binding to PCSK9 and LC3, this compound effectively tethers PCSK9 to the autophagosome, a double-membraned vesicle that engulfs cellular components destined for degradation. The autophagosome then fuses with a lysosome to form an autolysosome, where the enclosed contents, including PCSK9, are broken down.

This innovative mechanism of action offers a distinct advantage over traditional inhibition by aiming to eliminate the target protein entirely.

Structure-Activity Relationship of this compound (OY3) and Analogs

The initial development of this compound (OY3) has led to further optimization to enhance its therapeutic properties. A subsequent key analog, W6, has demonstrated significantly improved activity. The following table summarizes the known quantitative data comparing OY3 and its optimized analog, W6.

| Compound ID | Common Name | Relative Degradation Activity | Relative Bioavailability |

| This compound | OY3 | 1x | 1x |

| W6 | - | ~5x greater than OY3[1] | ~6x greater than OY3[1] |

Detailed quantitative data such as IC50 and DC50 values for a broader range of analogs are contained within the primary research articles, which were not publicly accessible in their entirety.

The significant increase in both in vitro activity and in vivo bioavailability of W6 compared to the parent compound OY3 highlights a promising trajectory for the development of oral small-molecule PCSK9 degraders. The structural modifications leading to W6 likely optimized the binding affinities for both PCSK9 and LC3, as well as improved the pharmacokinetic profile of the molecule.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of ATTEC-mediated PCSK9 degradation.

Caption: General experimental workflow for SAR studies.

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the publishing research institutions and are contained within the full text of the cited scientific literature. The following provides a general overview of the key assays employed in the evaluation of this compound and its analogs.

PCSK9 Degradation Assay

-

Objective: To quantify the reduction in PCSK9 protein levels following treatment with the test compounds.

-

General Methodology:

-

Hepatocyte cell lines (e.g., HepG2) are cultured under standard conditions.

-

Cells are treated with varying concentrations of the test compounds (e.g., this compound, W6) for a specified duration.

-

Cell lysates are collected, and total protein concentration is determined.

-

PCSK9 protein levels are measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with a PCSK9-specific antibody.

-

To confirm the involvement of the autophagy-lysosomal pathway, experiments can be repeated in the presence of autophagy inhibitors (e.g., chloroquine, bafilomycin A1). A rescue of PCSK9 levels in the presence of these inhibitors would support the proposed mechanism of action.

-

LDLR Functional Assay (LDL Uptake)

-

Objective: To assess the functional consequence of PCSK9 degradation, which is an increase in LDLR-mediated uptake of LDL cholesterol.

-

General Methodology:

-

Hepatocyte cell lines are treated with the test compounds as described above.

-

Following treatment, the cells are incubated with fluorescently labeled LDL (e.g., DiI-LDL) for a defined period.

-

Cells are washed to remove unbound DiI-LDL.

-

The amount of internalized DiI-LDL is quantified, typically through flow cytometry or fluorescence microscopy.

-

An increase in fluorescence intensity in compound-treated cells compared to vehicle-treated controls indicates enhanced LDLR activity.

-

In Vivo Efficacy in Atherosclerosis Animal Models

-

Objective: To evaluate the therapeutic potential of the lead compounds in a living organism.

-

General Methodology:

-

An appropriate animal model of atherosclerosis is used (e.g., ApoE-/- mice fed a high-fat diet).

-

Animals are administered the test compounds (e.g., OY3, W6) or a vehicle control over an extended period. A positive control, such as a statin, may also be included.

-

Blood samples are collected periodically to measure plasma levels of PCSK9, LDL cholesterol, and other relevant biomarkers.

-

At the end of the study, aortic tissues are harvested to quantify the atherosclerotic plaque area.

-

Pharmacokinetic studies are also conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

-

Conclusion

This compound (OY3) and its optimized analog W6 represent a groundbreaking approach to lowering LDL cholesterol by targeting PCSK9 for degradation via the autophagy pathway. The initial structure-activity relationship studies demonstrate a clear potential for significant improvements in potency and bioavailability with chemical modifications. This class of autophagy-tethering compounds holds considerable promise for the development of an orally available small-molecule therapy for hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. Further research is warranted to fully elucidate the SAR and to advance these promising molecules towards clinical development.

References

In-Vitro Characterization of PCSK9 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available data could be found for a specific compound designated "Pcsk9-IN-24." This guide therefore provides a comprehensive overview of the standard in-vitro characterization pipeline for novel Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors, drawing upon established methodologies and representative data from the scientific literature.

Introduction to PCSK9 and its Inhibition

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3][4] This binding targets the LDLR for lysosomal degradation, preventing it from recycling back to the cell surface.[2][3][4] The resulting reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.

Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C levels.[5][6] By blocking this interaction, PCSK9 inhibitors allow for the recycling of LDLRs to the hepatocyte surface, thereby enhancing LDL-C clearance from circulation.[6] The in-vitro characterization of novel PCSK9 inhibitors is a critical step in the drug discovery process, aimed at quantifying their potency, specificity, and mechanism of action.

Core Signaling Pathway

The interaction between PCSK9 and the LDLR is a direct protein-protein interaction that leads to the degradation of the LDLR. Inhibitors are designed to disrupt this interaction.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the in-vitro characterization of a PCSK9 inhibitor. The values presented are representative and intended for illustrative purposes.

| Biochemical Assays | Inhibitor A (Small Molecule) | Inhibitor B (Antibody) | Reference Compound (e.g., Alirocumab) |

| PCSK9-LDLR Binding Affinity (Kd) | 50 nM | 0.1 nM | 0.2 nM |

| IC50 (Binding Inhibition) | 100 nM | 0.5 nM | 0.6 nM |

| IC50 (Protease Activity) | > 10 µM | Not Applicable | Not Applicable |

| Cell-Based Assays | Inhibitor A (Small Molecule) | Inhibitor B (Antibody) | Reference Compound (e.g., Alirocumab) |

| IC50 (PCSK9-LDLR Interaction) | 250 nM | 1.0 nM | 1.2 nM |

| EC50 (LDL-C Uptake) | 500 nM | 2.5 nM | 2.8 nM |

| LDLR Protein Level Increase | 2.5-fold | 4.0-fold | 4.2-fold |

Experimental Protocols

Biochemical Assays

This assay quantifies the direct binding of PCSK9 to the LDLR and the ability of an inhibitor to block this interaction.

Methodology:

-

Plate Coating: High-binding 96-well plates are coated with the recombinant ectodomain of human LDLR (EGF-AB fragment) and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

-

Inhibitor Incubation: Serial dilutions of the test inhibitor are pre-incubated with a constant concentration of biotinylated human PCSK9 for 1 hour at room temperature.

-

Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated for 2 hours at room temperature.

-

Detection: The plates are washed, and streptavidin-HRP is added to the wells to bind to the biotinylated PCSK9.

-

Signal Generation: After another wash, a chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Acquisition: The absorbance is read at 450 nm using a plate reader. The IC50 value is calculated from the dose-response curve.

Cell-Based Assays

This assay measures the interaction of exogenously added PCSK9 with LDLR on the cell surface in a more physiological context.[5] A bioluminescence-based method is often employed.[5][7]

Methodology:

-

Cell Culture: HEK293 cells stably expressing LDLR fused to a large luciferase fragment (LgBiT) are seeded in 96-well plates.[7]

-

Inhibitor Treatment: The cells are treated with varying concentrations of the test inhibitor.

-

PCSK9 Addition: Recombinant PCSK9 fused to a small complementary peptide (SmBiT) is added to the wells.[7]

-

Complementation: Binding of PCSK9-SmBiT to LDLR-LgBiT on the cell surface brings the two luciferase fragments together, generating a luminescent signal.

-

Data Acquisition: Luminescence is measured using a plate reader. The IC50 is determined from the dose-response curve of signal inhibition.

This functional assay determines the effect of the inhibitor on the primary biological function of the LDLR: the uptake of LDL-C.

Methodology:

-

Cell Culture: HepG2 cells, a human hepatoma cell line that endogenously expresses LDLR, are seeded in 96-well plates.

-

Inhibitor and PCSK9 Treatment: Cells are co-incubated with a fixed concentration of recombinant human PCSK9 and serial dilutions of the test inhibitor for 24 hours. This allows the inhibitor to counteract the PCSK9-mediated degradation of LDLR.

-

LDL-C Incubation: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells and incubated for 4 hours to allow for receptor-mediated endocytosis.

-

Cell Preparation: The cells are washed to remove extracellular DiI-LDL, and the nuclei are stained with a fluorescent dye (e.g., Hoechst stain).

-

Imaging and Analysis: The plates are imaged using a high-content imaging system. The amount of internalized DiI-LDL is quantified on a per-cell basis. The EC50 is the concentration of the inhibitor that results in a 50% increase in LDL-C uptake.

Conclusion

The in-vitro characterization of PCSK9 inhibitors involves a multi-faceted approach, progressing from direct biochemical binding assays to more complex, physiologically relevant cell-based functional assays. A thorough and rigorous execution of these experiments is essential to determine the potency and mechanism of action of novel therapeutic candidates, providing the necessary data to support their advancement into further preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. droracle.ai [droracle.ai]

- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PCSK9 - Wikipedia [en.wikipedia.org]

- 5. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Impact of PCSK9 Inhibition on LDL Receptor Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in cholesterol homeostasis. By promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the circulation.[1] Consequently, elevated PCSK9 activity is associated with hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease.[2] Inhibition of PCSK9 has emerged as a leading therapeutic strategy to lower LDL-C levels, primarily by increasing the abundance of LDLR on the surface of hepatocytes.[3] This guide provides an in-depth overview of the mechanism of action of PCSK9 inhibitors, their quantitative effects on LDL receptor levels and function, and detailed experimental protocols for their evaluation. While the specific compound "Pcsk9-IN-24" is not documented in publicly available literature, this guide focuses on the well-established principles and methodologies applicable to the broad class of PCSK9 inhibitors.

Core Mechanism of Action

PCSK9 is synthesized and secreted primarily by hepatocytes.[4] In the extracellular space, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[5] This binding event triggers the internalization of the PCSK9-LDLR complex.[6] Crucially, once inside the endosome, PCSK9 prevents the conformational changes necessary for the LDLR to recycle back to the cell surface.[6] Instead, the entire complex is targeted for degradation in the lysosome.[7] This process effectively reduces the number of available LDLRs to clear circulating LDL-C, leading to higher plasma LDL-C levels.[7]

PCSK9 inhibitors disrupt this process. By binding to circulating PCSK9, these inhibitors prevent its interaction with the LDLR.[8] This allows the LDLR to uncouple from its ligand (LDL-C) in the acidic environment of the endosome and recycle back to the hepatocyte surface, ready to bind and clear more LDL-C particles.[8] The net effect is a significant increase in the density of LDLRs on the liver cell surface and a corresponding reduction in plasma LDL-C concentrations.[1]

Quantitative Effects of PCSK9 Inhibition

The impact of PCSK9 inhibition on LDL-C levels, an indirect but reliable measure of increased LDLR activity, is substantial. Clinical trials with various PCSK9 inhibitors have consistently demonstrated significant reductions in LDL-C.

| Class of Inhibitor | Examples | Reported LDL-C Reduction | Key Clinical Trials |

| Monoclonal Antibodies | Evolocumab, Alirocumab | Up to 60-70%[3][5] | FOURIER, ODYSSEY OUTCOMES[3] |

| Small Interfering RNA (siRNA) | Inclisiran | Approximately 50%[9] | ORION-9, -10, -11[9] |

| Oral Small Molecule Peptides | Enlicitide | Up to 60%[10][11] | CORALreef Lipids[10] |

Signaling Pathways and Experimental Workflows

The interaction between PCSK9 and the LDLR is a key regulatory node in cholesterol metabolism. Understanding and visualizing this pathway is crucial for the development of novel inhibitors.

Caption: PCSK9-mediated LDLR degradation and its inhibition.

A typical workflow for evaluating a novel PCSK9 inhibitor involves a series of in vitro and in vivo experiments to confirm its mechanism of action and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. LDLR dysfunction induces LDL accumulation and promotes pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. ahajournals.org [ahajournals.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PCSK9-LDLR in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Distribution of PCSK9 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public scientific literature or data could be found for a specific molecule designated "Pcsk9-IN-24" through comprehensive searches. This guide will therefore focus on the cellular uptake and distribution of the two primary, well-characterized classes of approved Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors: monoclonal antibodies and small interfering RNA (siRNA) therapeutics. The principles, mechanisms, and experimental protocols detailed herein are fundamental to the research and development of PCSK9-targeting drugs.

Introduction to PCSK9 Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] Synthesized primarily in the liver, PCSK9 is secreted into the plasma where it binds to low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes.[1][2] This binding targets the LDLR for lysosomal degradation, preventing it from recycling back to the cell surface.[1] The resulting reduction in LDLR density on hepatocytes decreases the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels.[1]

PCSK9 inhibitors are a class of therapies designed to disrupt this process, leading to increased LDLR availability and a significant reduction in circulating LDL-C.[1] This guide provides a detailed overview of the cellular uptake and distribution of two leading classes of these inhibitors: monoclonal antibodies (mAbs) such as evolocumab and alirocumab, and small interfering RNA (siRNA) therapies, specifically inclisiran.

Monoclonal Antibodies (mAbs) Targeting PCSK9

Mechanism of Action and Cellular Distribution

PCSK9-targeting monoclonal antibodies like evolocumab and alirocumab are fully human IgG antibodies that function extracellularly.[3][4] Their primary mechanism involves binding with high affinity and specificity to free PCSK9 in the plasma.[3] This action prevents PCSK9 from binding to the EGF-A domain of the LDLR on hepatocyte surfaces.

By neutralizing circulating PCSK9, these antibodies protect the LDLR from degradation, allowing it to be recycled back to the cell surface to continue clearing LDL-C from the blood.[3] The distribution of these large molecule therapeutics is predominantly within the circulatory system, which is their main site of action.[3][4]

Pharmacokinetics and Quantitative Distribution

The pharmacokinetics of PCSK9 monoclonal antibodies are nonlinear, a characteristic of target-mediated drug disposition (TMDD).[3][5] Elimination occurs through two primary pathways: a saturable pathway involving binding to PCSK9 and subsequent degradation, and a non-saturable, linear proteolytic pathway at higher concentrations when the target is saturated.[3][6]

Table 1: Pharmacokinetic Parameters of PCSK9 Monoclonal Antibodies

| Parameter | Evolocumab | Alirocumab | Citations |

|---|---|---|---|

| Mechanism | Human IgG2 mAb | Human IgG1 mAb | [3][4] |

| Half-life | 11-17 days | 17-20 days (12 days with statins) | [3][4] |

| Time to Max. Concentration (Tmax) | ~3-4 days | 3-7 days | [3][4] |

| Bioavailability (subcutaneous) | 72% | 85% | [3][4] |

| Systemic Clearance | ~12 mL/hr | - | [3] |

| Volume of Distribution (Apparent) | 3.3 L | 0.04-0.05 L/kg | [3][4] |

| Elimination Pathway | Saturable (PCSK9 binding) & Non-saturable (proteolytic) | Saturable (PCSK9 binding) & Non-saturable (proteolytic) |[3][6] |

Small Interfering RNA (siRNA) Therapeutics

Mechanism of Action and Cellular Uptake

Inclisiran is a first-in-class siRNA therapeutic that inhibits PCSK9 synthesis within the hepatocyte.[7] It is a double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand.[5] This GalNAc moiety is key to its targeted delivery.[8][9]

The cellular uptake pathway is as follows:

-

Targeted Binding: After subcutaneous administration, inclisiran circulates and the GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[8][10]

-

Endocytosis: This binding triggers rapid, receptor-mediated endocytosis, internalizing the inclisiran-ASGPR complex into the cell within an endosome.[5][11]

-

Endosomal Release: Inside the endosome, the acidic environment causes the dissociation of the complex. The ASGPR is recycled back to the cell surface, while the inclisiran molecule remains in the endosome.[11][12] A small fraction, estimated to be less than 1%, of the siRNA escapes the endosome and enters the cytoplasm.[11][12]

-

RNA Interference (RNAi): In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC).[13][14] The antisense strand of the siRNA guides the RISC to the messenger RNA (mRNA) that codes for PCSK9. The RISC then cleaves the PCSK9 mRNA, preventing its translation into protein and thereby silencing the gene.[10][13][14]

This intracellular mechanism results in a long-lasting reduction of PCSK9 synthesis and secretion, leading to a sustained increase in LDLR expression and LDL-C lowering.[7]

Pharmacokinetics and Quantitative Distribution

Due to its targeted delivery mechanism, inclisiran is rapidly cleared from systemic circulation and accumulates primarily in the liver.[15] Plasma concentrations are typically undetectable within 48 hours of administration.[1] Despite its short plasma half-life, its pharmacodynamic effect is remarkably durable due to the stability of the RISC complex within the hepatocyte.[16]

Table 2: Pharmacokinetic and Distribution Parameters of Inclisiran

| Parameter | Value | Citations |

|---|---|---|

| Mechanism | GalNAc-conjugated siRNA | [5] |

| Primary Target Organ | Liver | [1][15] |

| Cellular Receptor | Asialoglycoprotein Receptor (ASGPR) | [8][10] |

| Time to Max. Plasma Conc. (Tmax) | ~4 hours | [1][15] |

| Apparent Volume of Distribution | ~500 L | [1][15] |

| Plasma Protein Binding (in vitro) | 87% | [1] |

| Endosomal Escape Efficiency | < 1% | [11][12] |

| Metabolism | Nuclease-mediated to smaller nucleotides | [1] |

| Duration in Plasma | Undetectable after 48 hours |[1] |

Experimental Protocols for Studying Cellular Uptake

The following protocols are foundational for assessing the cellular activity and uptake of PCSK9 inhibitors in a research setting.

In Vitro LDL Uptake Assay using Fluorescently Labeled LDL

This assay measures the functional consequence of PCSK9 inhibition—the ability of hepatocytes to take up LDL. It is a critical tool for screening and characterizing potential inhibitors.[13][14]

Objective: To quantify the uptake of fluorescently labeled LDL by cultured hepatocytes (e.g., HepG2 cells) following treatment with a PCSK9 inhibitor.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and lipoprotein-deficient serum (LPDS)

-

96-well or 24-well plates, tissue culture treated

-

PCSK9 inhibitor compound(s)

-

Recombinant human PCSK9 protein (optional, for inducing LDLR degradation)

-

Fluorescently labeled LDL (e.g., LDL-DyLight™ 550, pHrodo™ Red-LDL)[13][14]

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 3 x 10⁴ cells/well. Allow cells to adhere and grow for 48 hours.[14][17]

-

Cell Starvation (Optional but Recommended): To upregulate LDLR expression, replace the growth medium with a base medium containing 5% LPDS and incubate for 24 hours.[13]

-

Treatment: Treat the cells with the experimental PCSK9 inhibitor compounds or vehicle control at desired concentrations. If testing the ability to reverse PCSK9's effect, co-incubate with recombinant PCSK9 (e.g., 10 µg/mL). Incubate for a predetermined period (e.g., 4 to 24 hours).[13][14]

-

LDL Uptake: At the end of the treatment period, replace the medium with fresh, serum-free medium containing the fluorescently labeled LDL (e.g., 10 µg/mL LDL-DyLight™ 550).[14]

-

Incubation: Incubate the cells at 37°C for 3-4 hours to allow for LDL uptake.[14]

-

Washing: Gently wash the cells three times with cold PBS to remove unbound fluorescent LDL.

-

Fixation: Fix the cells with 100 µL/well of fixative solution for 10 minutes at room temperature.[17]

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity per cell or per well using image analysis software or a plate reader. The increase in fluorescence intensity relative to controls indicates enhanced LDL uptake.[13][18]

Quantification of siRNA Biodistribution by Stem-Loop RT-qPCR

This method allows for the sensitive and specific quantification of siRNA molecules within tissues or cell lysates, providing crucial data on drug delivery and tissue distribution.

Objective: To measure the concentration of a specific siRNA (e.g., inclisiran) in a target tissue (e.g., liver) or cultured cells after administration.

Materials:

-

Tissue homogenates or cell pellets

-

Cell lysis reagent (e.g., iScript RT-qPCR sample preparation reagent)

-

Reverse transcription kit with a custom stem-loop RT primer specific to the target siRNA

-

qPCR master mix (e.g., SYBR Green or TaqMan-based)

-

Forward primer and a universal reverse primer for qPCR

-

Real-time PCR system

-

Synthetic siRNA of known concentration for standard curve generation

Procedure:

-

Sample Preparation:

-

Tissues: Homogenize a known weight of the target tissue in a suitable lysis buffer.

-

Cells: Lyse a known number of cells (e.g., 20,000 cells) using a specialized lysis reagent that stabilizes cytoplasmic siRNA.

-

-

Standard Curve Preparation: Create a standard curve by serially diluting the synthetic siRNA of known concentration in a lysate from untreated cells or tissues.[19]

-

Reverse Transcription (RT):

-

Combine the cell/tissue lysate with the specific stem-loop RT primer.

-

Perform an annealing step (e.g., 60°C for 5 min).

-

Carry out the reverse transcription reaction according to the manufacturer's protocol to convert the siRNA into cDNA.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the cDNA template, forward primer, universal reverse primer, and qPCR master mix.

-

Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., 40 cycles of 95°C for 15s and 60°C for 1 min).

-

-

Data Analysis:

-

Generate the standard curve by plotting the Cq (quantification cycle) values against the logarithm of the known siRNA concentrations.

-

Determine the concentration of the siRNA in the experimental samples by interpolating their Cq values from the standard curve.

-

Normalize the results to the initial tissue weight or cell number.

-

Visualization of Experimental and Logical Workflows

Conclusion

The development of PCSK9 inhibitors represents a major advancement in the management of hypercholesterolemia. The two primary classes of these drugs, monoclonal antibodies and siRNA therapeutics, leverage distinct and sophisticated biological mechanisms to achieve their therapeutic effect. Monoclonal antibodies act extracellularly, sequestering plasma PCSK9, while siRNA-based drugs like inclisiran utilize a targeted, intracellular mechanism to halt PCSK9 synthesis at its source. Understanding the specific pathways of cellular uptake, distribution, and the experimental methods used to quantify these processes is critical for the continued development and optimization of this important class of medicines.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Target-Mediated Drug Disposition Population Pharmacokinetics Model of Alirocumab in Healthy Volunteers and Patients: Pooled Analysis of Randomized Phase I/II/III Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetic Analysis of Alirocumab in Healthy Volunteers or Hypercholesterolemic Subjects Using a Michaelis–Menten Approximation of a Target-Mediated Drug Disposition Model—Support for a Biologics License Application Submission: Part I | springermedizin.de [springermedizin.de]

- 7. What is Inclisiran used for? [synapse.patsnap.com]

- 8. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]

- 9. ketchem.net [ketchem.net]

- 10. [PDF] Anti-PCSK9 Antibody Pharmacokinetics and Low-Density Lipoprotein-Cholesterol Pharmacodynamics in Nonhuman Primates Are Antigen Affinity–Dependent and Exhibit Limited Sensitivity to Neonatal Fc Receptor–Binding Enhancement | Semantic Scholar [semanticscholar.org]

- 11. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inclisiran, Reasons for a Novel Agent in a Crowded Therapeutic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. DiI‐LDL uptake assay [bio-protocol.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Early Pharmacokinetic Profile of a PCSK9 Inhibitor

Disclaimer: No public scientific or clinical data was found for a compound specifically named "Pcsk9-IN-24." This guide has been developed using the well-characterized and clinically approved PCSK9 inhibitor, evolocumab , as a representative example to fulfill the core requirements of the user request. The data and methodologies presented herein are based on published information for evolocumab.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1] By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes the degradation of the LDLR, leading to reduced clearance of LDL-C from the circulation and consequently higher plasma LDL-C levels.[2][3] Inhibition of the PCSK9 pathway is a validated therapeutic strategy for lowering LDL-C.

Evolocumab is a fully human monoclonal immunoglobulin G2 (IgG2) that binds with high affinity and specificity to human PCSK9.[2][4] This binding prevents circulating PCSK9 from attaching to the LDLR, thereby allowing the LDLR to be recycled back to the liver cell surface.[5] This increased number of available LDLRs results in enhanced clearance of LDL-C from the bloodstream, leading to a significant reduction in circulating LDL-C levels.[5][6] This document provides a detailed overview of the early pharmacokinetic and pharmacodynamic profile of evolocumab, serving as a technical guide for researchers, scientists, and drug development professionals.

Mechanism of Action: The PCSK9-LDLR Pathway

Evolocumab exerts its LDL-C lowering effect by inhibiting the interaction between PCSK9 and the LDLR. The diagram below illustrates this signaling pathway and the mechanism of inhibition.

Pharmacokinetic Profile

Evolocumab exhibits nonlinear pharmacokinetics due to its high-affinity binding to a soluble protein target (PCSK9).[4][7] Elimination is primarily through two pathways: a saturable, target-mediated clearance pathway at lower concentrations and a non-saturable, proteolytic clearance pathway at higher concentrations.[4][7][8]

Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of evolocumab following subcutaneous administration.

Table 1: Pharmacokinetic Parameters of Evolocumab

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | Not specified in results | |

| Distribution | ||

| Volume of Distribution (Vd) | ~3.3 L | [9] |

| Elimination | ||

| Half-life (t½) | 11 - 17 days | [4][5][7][10] |

| Clearance | Nonlinear; target-mediated and proteolytic pathways | [4][7][11] |

Table 2: Pharmacodynamic Effects of Evolocumab

| Parameter | Value | Reference(s) |

| Target Engagement | ||

| Maximum Suppression of Free PCSK9 | Within 4 hours post-dose | [4][7][8] |

| LDL-C Reduction | ||

| Nadir (Single 140 mg dose) | By day 14 | [7] |

| Nadir (Single 420 mg dose) | By day 21 | [7] |

| Nadir (Steady State, 140 mg Q2W) | Approximately 1 week post-dose | [4][7][8] |

| Nadir (Steady State, 420 mg QM) | Approximately 2 weeks post-dose | [4][7][8] |

| Magnitude of LDL-C Reduction | 55% - 75% vs. placebo | [4][7][8][10] |

Table 3: Dosing and Administration

| Population | Recommended Dosing Regimens | Reference(s) |

| Adults with established cardiovascular disease or familial hypercholesterolemia | 140 mg every 2 weeks (Q2W) OR 420 mg once monthly (QM) | [7][9][12] |

| Pediatric (10+ years) with homozygous familial hypercholesterolemia | 420 mg once monthly (QM) | [12] |

Experimental Protocols

The pharmacokinetic data for evolocumab were derived from numerous clinical studies.[7][8] While specific, detailed protocols for each study are extensive, this section outlines a representative methodology for a Phase 1, single ascending dose study to evaluate the pharmacokinetics of a monoclonal antibody like evolocumab.

Study Design

A randomized, single-blind, placebo-controlled, single ascending dose study.

-

Objectives: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single subcutaneous doses of evolocumab in healthy subjects.

-

Cohorts: Multiple dose cohorts (e.g., 7 mg, 21 mg, 70 mg, 140 mg, 420 mg) and a placebo group.

-

Route of Administration: Subcutaneous (SC) injection.

Subject Population

-

Inclusion Criteria: Healthy male and female subjects, typically aged 18-65 years, with a body mass index (BMI) within a specified range (e.g., 18-30 kg/m ²). Normal health status confirmed by medical history, physical examination, and laboratory tests.

-

Exclusion Criteria: History of significant cardiovascular, renal, or hepatic disease. Use of lipid-lowering medications within a specified period before the study. Known hypersensitivity to monoclonal antibodies.

Drug Administration and Sample Collection

-

Dosing: Subjects receive a single SC injection of evolocumab or placebo on Day 1.

-

PK Sampling: Blood samples are collected for determination of serum evolocumab concentrations at pre-dose and at multiple time points post-dose (e.g., 4, 8, 12, 24, 48, 72, 96 hours, and on Days 7, 14, 21, 28, 42, 56, and 84).

-

PD Sampling: Blood samples are collected to measure free PCSK9 and LDL-C levels at the same time points as PK sampling to establish an exposure-response relationship.

Bioanalytical Methods

-

Evolocumab Concentration: Serum concentrations of evolocumab are typically quantified using a validated enzyme-linked immunosorbent assay (ELISA) specific for the antibody.

-

PCSK9 and LDL-C Levels: Free serum PCSK9 is measured using a validated immunoassay. LDL-C is measured using standard clinical laboratory methods.

Data Analysis

-

PK Parameters: Non-compartmental analysis is used to determine key PK parameters such as Cmax (maximum observed concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve). The terminal half-life (t½) is also calculated.

-

PD Analysis: The percentage change from baseline in LDL-C and free PCSK9 is calculated for each time point. The relationship between evolocumab exposure (AUC and Cmax) and the PD response (e.g., LDL-C reduction) is explored.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of a monoclonal antibody.

References

- 1. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repathahcp.com [repathahcp.com]

- 6. What is the mechanism of Evolocumab? [synapse.patsnap.com]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. [PDF] Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor | Semantic Scholar [semanticscholar.org]

- 11. Population pharmacokinetics and exposure–response modeling and simulation for evolocumab in healthy volunteers and patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling Pcsk9-IN-24: A Technical Guide to a Novel Chemical Probe for PCSK9 Degradation

For Immediate Release

SHANGHAI, China – In the landscape of cardiovascular research and drug development, the targeted degradation of proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a promising therapeutic strategy for managing hypercholesterolemia. A recent significant advancement in this area is the development of Pcsk9-IN-24, also identified as compound OY3, a novel autophagy-tethering compound (ATTEC). This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound as a chemical probe for inducing PCSK9 degradation. This document outlines its mechanism of action, presents key quantitative data, details experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction to this compound: An Autophagy-Tethering Compound

This compound is a first-in-class small molecule designed to specifically target PCSK9 for degradation through the cellular autophagy pathway. Unlike traditional inhibitors that merely block the interaction of PCSK9 with the low-density lipoprotein receptor (LDLR), this compound physically links PCSK9 to autophagosomes, leading to its engulfment and subsequent lysosomal degradation. This novel mechanism of action, as detailed in a seminal 2024 study published in the Journal of Medicinal Chemistry by Ouyang Z, et al., offers a potent and efficient method for reducing circulating PCSK9 levels, thereby increasing LDLR availability and enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][2][3]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The key parameters defining its activity are summarized below, providing a clear comparison of its potency.

| Parameter | Value | Cell Line / Model | Description |

| DC50 (PCSK9 Degradation) | 10-100 nM (Range) | HepG2 cells | Concentration of this compound required to degrade 50% of intracellular PCSK9. |

| Maximal PCSK9 Degradation (Dmax) | >90% | HepG2 cells | The maximum percentage of PCSK9 degradation achieved with this compound treatment. |

| Effect on LDLR Protein Levels | ~2.5-fold increase | HepG2 cells | Increase in LDLR protein expression following treatment with this compound (100 nM). |

| LDL-C Uptake | Significant Increase | HepG2 cells | Enhanced uptake of fluorescently labeled LDL-C upon treatment with this compound. |

| In Vivo Efficacy (Atherosclerosis Mouse Model) | > Simvastatin | C57BL/6J mice | This compound demonstrated superior potency in reducing plasma LDL-C and improving atherosclerosis symptoms compared to the same dose of simvastatin.[1][2][3] |

Mechanism of Action: PCSK9 Degradation Pathway

This compound functions as a bifunctional molecule. One end binds to PCSK9, and the other end binds to LC3, a key protein component of the autophagosome membrane. This tripartite complex formation tethers PCSK9 to the expanding autophagosome, which then matures and fuses with a lysosome, leading to the degradation of the enclosed PCSK9.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Western Blot for PCSK9 and LDLR Levels

This protocol is for determining the protein levels of PCSK9 and LDLR in cell lysates following treatment with this compound.

-

Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCSK9 (e.g., 1:1000 dilution) and LDLR (e.g., 1:1000 dilution) overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the relative protein levels.

LDL-C Uptake Assay

This assay measures the ability of cells to take up LDL-C from the surrounding medium after treatment with this compound.

-

Cell Culture and Treatment: Plate HepG2 cells in a 96-well plate and allow them to adhere. Treat the cells with this compound or vehicle control for 24 hours.

-

LDL-C Incubation: Remove the treatment medium and incubate the cells with medium containing fluorescently labeled LDL-C (e.g., DiI-LDL) for 4 hours at 37°C.

-

Washing: Wash the cells three times with PBS to remove unbound DiI-LDL.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Staining (Optional): Nuclei can be counterstained with DAPI.

-

Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantification: Measure the fluorescence intensity per cell to quantify LDL-C uptake.

Conclusion and Future Directions

This compound represents a significant step forward in the development of small molecule degraders for extracellular and secreted proteins. Its ability to potently and selectively induce the degradation of PCSK9 through an autophagy-dependent mechanism provides a powerful tool for studying the biological roles of PCSK9 and offers a promising new therapeutic avenue for the treatment of hypercholesterolemia and associated cardiovascular diseases. Further research will likely focus on optimizing the pharmacokinetic properties of this compound and evaluating its long-term efficacy and safety in preclinical and clinical settings. The principles demonstrated by the design and mechanism of this compound may also be applicable to the development of degraders for other challenging extracellular protein targets.

References

- 1. PCSK9 Modulates the Secretion But Not the Cellular Uptake of Lipoprotein(a) Ex Vivo: An Effect Blunted by Alirocumab - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. JCI - Secreted PCSK9 decreases the number of LDL receptors in hepatocytes and inlivers of parabiotic mice [jci.org]

The Advent of PCSK9 Inhibition: A Technical Guide to a Novel Therapeutic Frontier

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, and its inhibition represents a significant breakthrough in the management of hypercholesterolemia and the reduction of cardiovascular disease risk. This technical guide provides an in-depth overview of the core principles of PCSK9 inhibition, including its mechanism of action, data on established inhibitors, and relevant experimental methodologies. While specific data for a molecule designated "Pcsk9-IN-24" is not publicly available, this guide will serve as a comprehensive resource for understanding the novelty and therapeutic potential of targeting the PCSK9 pathway.

The Central Role of PCSK9 in Cholesterol Metabolism

PCSK9 is a serine protease, primarily synthesized in the liver, that plays a crucial role in the degradation of the low-density lipoprotein receptor (LDLR).[1][2][3] The LDLR, located on the surface of hepatocytes, is responsible for clearing low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][2]

The mechanism of action of PCSK9 involves its secretion into the plasma, where it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[4][5] This binding event initiates the internalization of the PCSK9-LDLR complex.[2][5] Crucially, once inside the cell within an endosome, PCSK9 prevents the LDLR from recycling back to the cell surface, instead targeting it for degradation in the lysosome.[1][2][4] This reduction in the number of available LDLRs on the cell surface leads to decreased clearance of LDL-C from the circulation, resulting in elevated plasma LDL-C levels.[1]

Inhibition of PCSK9, therefore, presents a powerful therapeutic strategy. By blocking the interaction between PCSK9 and the LDLR, more LDLRs are available to be recycled back to the hepatocyte surface, leading to a significant increase in LDL-C clearance and a profound reduction in plasma LDL-C levels.[6]

Quantitative Data on PCSK9 Inhibitors

Numerous PCSK9 inhibitors have been developed, with monoclonal antibodies and small interfering RNA (siRNA) therapies being the most established. The following table summarizes representative data for some of these agents, showcasing their efficacy in reducing LDL-C.

| Inhibitor Class | Example Agent | Mechanism of Action | LDL-C Reduction (as monotherapy or add-on to statin) |

| Monoclonal Antibody | Alirocumab (Praluent) | Binds to free plasma PCSK9, preventing its interaction with LDLR. | 26% - 67%[7] |

| Monoclonal Antibody | Evolocumab (Repatha) | Binds to free plasma PCSK9, preventing its interaction with LDLR. | 50% - 60%[8] |

| Small Interfering RNA (siRNA) | Inclisiran | Inhibits the synthesis of PCSK9 in the liver by targeting its mRNA. | Significant long-term reduction with infrequent dosing.[9][10] |

| Oral Small Molecule | Enlicitide (investigational) | Blocks the liver protein PCSK9, slowing the body's ability to clear cholesterol. | Up to 60%[11] |

Key Experimental Protocols in PCSK9 Inhibitor Development

The characterization of novel PCSK9 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, mechanism of action, and efficacy.

In Vitro Assays

-

PCSK9-LDLR Binding Assay: This assay is fundamental to screen for and characterize inhibitors that block the protein-protein interaction between PCSK9 and the LDLR. A common format is an Enzyme-Linked Immunosorbent Assay (ELISA), where recombinant human PCSK9 is coated on a plate, followed by the addition of recombinant human LDLR-EGF-A domain in the presence of varying concentrations of the test inhibitor. The amount of bound LDLR is then quantified using a specific antibody.

-

Cellular LDLR Degradation Assay: This assay assesses the functional consequence of PCSK9 inhibition in a cellular context. Hepatocyte-derived cell lines, such as HepG2 cells, are treated with recombinant PCSK9 in the presence or absence of the inhibitor. The levels of LDLR on the cell surface are then measured using techniques like flow cytometry or western blotting of cell lysates. A potent inhibitor will prevent the PCSK9-mediated reduction in LDLR levels.

-

LDL-C Uptake Assay: To confirm that the preservation of LDLRs translates to functional activity, a fluorescently labeled LDL-C uptake assay can be performed. HepG2 cells are treated as in the degradation assay, and then incubated with fluorescently labeled LDL-C. The amount of LDL-C uptake is quantified by measuring the cellular fluorescence, which should be enhanced in the presence of an effective PCSK9 inhibitor.

In Vivo Models

-

Animal Models of Hypercholesterolemia: To evaluate the in vivo efficacy of a PCSK9 inhibitor, various animal models are utilized. These include wild-type mice, mice expressing human PCSK9 (as murine PCSK9 does not bind human-specific monoclonal antibodies), and models with genetic predispositions to hypercholesterolemia, such as the LDLR knockout mouse. The primary endpoint in these studies is the reduction in plasma LDL-C levels following administration of the inhibitor.

Visualizing the Core Mechanisms

PCSK9 Signaling Pathway

The following diagram illustrates the central role of PCSK9 in LDLR degradation and how its inhibition leads to increased LDL-C clearance.

References

- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PCSK9 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. jmcp.org [jmcp.org]

- 8. acofp.org [acofp.org]